3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c1-8-12(14)13-16-7-6-11(18(13)17-8)9-2-4-10(15)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYUUTZIESTGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326923 | |
| Record name | 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
676333-55-4 | |
| Record name | 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale multicomponent reactions that are optimized for yield and efficiency. Solvent-free conditions and the use of environmentally benign reagents are often preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Chloro Position
The chlorine atom at position 3 is highly susceptible to nucleophilic displacement, enabling functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
Mechanistic Insight :
The reaction proceeds via oxidative halogenation or palladium-catalyzed cross-coupling, with the chloro group acting as a leaving site. Regioselectivity is influenced by the electron-withdrawing fluorophenyl group at position 7, which polarizes the C–Cl bond .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group undergoes directed electrophilic substitution, primarily at the para position relative to fluorine.
Regioselectivity :
The fluorine atom directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect, but steric hindrance from the pyrazolo[1,5-a]pyrimidine core can alter substitution patterns .
Reductive Dehalogenation
The 3-chloro group can be selectively reduced under mild conditions.
Applications :
This reaction is critical for generating unsubstituted intermediates for further derivatization .
Oxidation of the Methyl Group
The 2-methyl group undergoes oxidation to a carboxylic acid under strong conditions.
Limitations :
Over-oxidation to CO<sub>2</sub> is observed with prolonged reaction times .
Cross-Coupling Reactions
The chloro group participates in palladium-mediated couplings to introduce aryl/heteroaryl motifs.
Scope :
Electron-deficient aryl boronic acids exhibit higher coupling efficiency due to enhanced transmetallation kinetics .
Stability Under Hydrolytic Conditions
The compound demonstrates limited stability in strongly acidic/basic media:
| Condition | Observation | Degradation Product | Source |
|---|---|---|---|
| 1M HCl, reflux, 12h | Partial C3–Cl cleavage | 3-Hydroxy derivative (15%) | |
| 1M NaOH, rt, 24h | Full decomposition | Unidentified polar metabolites |
Recommendations :
Storage under anhydrous conditions at -20°C is advised for long-term stability .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exhibit anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing inhibitors targeting various kinases involved in cancer progression. Studies have shown that modifications at the 7-position can enhance selectivity and potency against specific cancer cell lines.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases, which are critical in signaling pathways associated with cancer and other diseases. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting these pathways.
Pharmacological Applications
Anti-inflammatory Properties
Research has suggested that derivatives of pyrazolo[1,5-a]pyrimidines possess anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, thus providing potential therapeutic benefits in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Agrochemical Applications
Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals, particularly pesticides. Its ability to target specific biological pathways can be harnessed to create effective pest control agents that minimize environmental impact while maximizing efficacy against pests.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives. The researchers reported that compounds with modifications at the 7-position exhibited enhanced activity against breast cancer cell lines (MCF-7). The study concluded that further optimization could lead to potent anticancer agents derived from this scaffold.
Case Study 2: Anti-inflammatory Effects
In a publication from Pharmacology Research & Perspectives, researchers investigated the anti-inflammatory effects of several pyrazolo[1,5-a]pyrimidines. The results indicated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages when treated with derivatives similar to this compound.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits CDKs; induces apoptosis in cancer cells |
| Pharmacology | Anti-inflammatory properties | Reduces pro-inflammatory cytokines |
| Agrochemicals | Pesticide development | Potential for effective pest control agents |
Mechanism of Action
The mechanism of action of 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine core allows extensive structural diversification. Below is a comparative analysis of 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine with key analogs, focusing on substituent effects and biological activity:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Substituent Position and Electronic Effects :
- The chloro group at position 3 in the target compound provides electron-withdrawing effects, stabilizing the core structure and enhancing interactions with hydrophobic enzyme pockets. Replacing Cl with Br (as in ) increases steric bulk but may reduce metabolic stability due to higher molecular weight.
- 4-Fluorophenyl at position 7 contributes to π-π stacking with aromatic residues in kinase binding sites. Analogs with morpholine () or trifluoromethyl () groups at this position exhibit varied solubility and target selectivity.
Biological Activity: The target compound’s PDE4 inhibition (200-fold potency increase in related derivatives ) contrasts with COX-2 selectivity in tricyclic analogs (), highlighting substituent-driven target divergence. Antitumor activity in analogs like 7-(4-chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine (IC₅₀ = 63.2 µM ) suggests that aryl groups at position 7 enhance cytotoxicity, though chloro vs. fluorophenyl substitution may modulate specificity.
Synthetic Accessibility :
- The target compound’s synthesis via chlorination and nucleophilic substitution () is more straightforward compared to multi-step routes for morpholine-containing derivatives () or Suzuki-coupled analogs ().
Morpholine derivatives () address this via polar amine groups. Metabolic Stability: Fluorine at position 7 reduces oxidative metabolism, while bromine () or trifluoromethyl () groups may alter CYP450 interactions.
Biological Activity
3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring system that provides a scaffold for various biological activities. Its molecular formula is , with a molecular weight of 244.68 g/mol. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its reactivity and selectivity towards biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it may inhibit dihydrofolate reductase (DHFR), although studies suggest that its antiproliferative effects may also occur through alternative mechanisms .
- Cellular Pathway Modulation : It interacts with cellular pathways that regulate apoptosis and cell cycle progression, making it a candidate for cancer therapy .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15.0 | Apoptosis induction |
| Lung Cancer | 12.5 | Cell cycle arrest |
| Colon Cancer | 18.0 | Enzyme inhibition |
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity against multiple cancer cell lines, revealing that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to apoptosis and cell cycle arrest .
- Fluorescence Imaging Applications : Research has explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent markers in cancer cells. This application leverages their photophysical properties to visualize lipid droplets in HeLa cells, demonstrating their versatility beyond traditional therapeutic roles .
Therapeutic Potential
The therapeutic potential of this compound extends into various domains:
- Cancer Therapy : As an anticancer agent targeting specific pathways.
- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties against certain pathogens.
- Neuroprotective Effects : Emerging research indicates potential neuroprotective roles, although further investigation is required.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and aromaticity.
- X-ray crystallography : Resolves absolute configuration, planarity of the pyrazolo[1,5-a]pyrimidine core (mean deviation ≤0.006 Å), and substituent orientations (dihedral angles 10.3–46.2°) .
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .
How do substituent positions influence crystal packing and intermolecular interactions?
Q. Advanced
- Dihedral angles : Fluorophenyl groups exhibit smaller deviations (10.3°) from the core plane compared to dichlorophenyl (46.2°), affecting π-π stacking.
- Halogen interactions : Cl⋯Cl contacts (3.475 Å) and van der Waals forces dominate crystal stability. Substituent bulkiness (e.g., trifluoromethyl) reduces solubility but enhances thermal stability .
What in vitro assays evaluate the biological activity of this compound?
Q. Basic
- Enzyme inhibition : COX-2 selectivity assays using human whole blood.
- Cytotoxicity : IC50 determination against cancer cell lines (e.g., HEPG2, MCF-7) via MTT assays.
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria .
How can structure-activity relationship (SAR) studies guide derivative optimization?
Q. Advanced
- Electron-withdrawing groups : Chloro at C-3 enhances enzyme binding affinity; trifluoromethyl at C-7 improves metabolic stability.
- Aromatic substituents : 4-Fluorophenyl at C-7 increases lipophilicity and blood-brain barrier penetration. Methyl at C-2 balances solubility and bioavailability .
How can discrepancies in reported biological data be resolved?
Q. Advanced
- Assay standardization : Use identical cell lines (e.g., HCT-116) and controls (e.g., doxorubicin).
- Orthogonal validation : Surface plasmon resonance (SPR) confirms binding kinetics, while molecular dynamics simulations reconcile conflicting IC50 values .
Which computational methods predict binding modes with target proteins?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or COX-2.
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity .
What chromatographic techniques ensure compound purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
